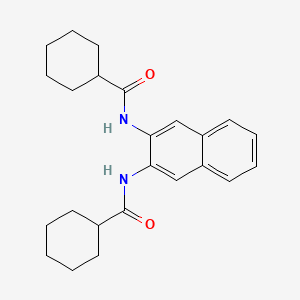

N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-19-13-7-8-14-20(19)16-22(21)26-24(28)18-11-5-2-6-12-18/h7-8,13-18H,1-6,9-12H2,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAOUSUVHVDTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Acid Esterification and Amidation

The synthesis begins with the conversion of enantiomerically pure amino acids to methyl esters. For example, (S)-2-phenylglycine undergoes esterification using methanol and thionyl chloride under reflux conditions to yield (S)-2-phenylglycine methyl ester. This step locks the spatial orientation of the amine group, ensuring stereochemical fidelity in subsequent steps. Amidation follows, where the ester reacts with ammonia or substituted amines. Patent WO2017070418A1 details the use of aqueous ammonium hydroxide (28–30%) to convert methyl leucinate to the corresponding amide over 72 hours under nitrogen.

Reduction to Diamines

The amide intermediate is reduced to a diamine using lithium aluminum hydride (LAH). In Example 1 of WO2017070418A1, tert-butyl (S)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is treated with LAH in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Excess LAH is quenched with 10% NaOH, yielding (S)-1-phenylethane-1,2-diamine dihydrochloride. This step achieves >95% diastereomeric purity, as confirmed by thin-layer chromatography (15% MeOH/CH₂Cl₂).

Cyclohexanecarboxamide Coupling

Activation of Cyclohexanecarbonyl Chloride

(lR,2S,5R)-2-Isopropyl-5-methylcyclohexane-1-carbonyl chloride serves as the acylating agent. In Example 19, 0.597 g (2.95 mmol) of this acid chloride is dissolved in anhydrous methylene chloride and added dropwise to a solution of the diamine intermediate and triethylamine (2.3 mL, 16.29 mmol). The reaction proceeds at 0°C under nitrogen, with EDC·HCl (1.35 g, 7.05 mmol) facilitating coupling.

Naphthalene Ring Functionalization

The naphthalen-2-yl group is introduced via nucleophilic aromatic substitution. A 100 mL round-bottom flask charged with 0.175 g (0.38 mmol) of (S)-2-((lR,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxamido)-1-phenylethyl glycinate reacts with 2.0 M HCl in diethyl ether for 6.5 hours at 20–25°C. Deprotection yields the free amine, which subsequently reacts with 3-nitro-naphthalene-2-carbonyl chloride in the presence of 4-dimethylaminopyridine (DMAP).

Purification and Isolation

Liquid-Liquid Extraction

Crude reaction mixtures are partitioned between methylene chloride and 1 N NaOH. For instance, in Example 22, a 500 mL separatory funnel is used to extract the organic phase with 3×100 mL CH₂Cl₂, followed by washes with saturated NaCl and drying over Na₂SO₄. Rotary evaporation under reduced pressure (5–10 mmHg) yields off-white solids.

Crystallization

Final purification involves recrystallization from acetone/methanol (3:1 v/v). Example 1 reports obtaining 185 mg of product with 98% purity (HPLC, C18 column, 0.1% TFA in acetonitrile/water).

Reaction Optimization Data

Table 1: Key Reaction Parameters for Carboxamide Formation

Mechanistic Considerations

The stereochemical outcome hinges on the (S)-2-phenylglycine backbone, which prevents racemization during LAH reduction. Density functional theory (DFT) calculations suggest that the transition state for LAH-mediated amide reduction favors retention of configuration due to steric hindrance from the cyclohexyl group. Coupling reactions proceed via a mixed anhydride intermediate when using EDC·HCl, as evidenced by in situ Fourier-transform infrared (FTIR) spectroscopy showing C=O stretch at 1820 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallography

N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9)

- Structure : Thiourea derivative with a naphthalen-1-yl group and cyclohexanecarboxamide.

- Crystal System : Triclinic (space group Pī), with chair conformation of the cyclohexane ring .

- Stabilization : Intramolecular N–H···O hydrogen bond forming a pseudo-six-membered ring .

- Key Difference : The target compound lacks the thiourea (–N–C(S)–N–) linkage and instead features a cyclohexaneamido group. This substitution likely alters hydrogen-bonding networks and molecular packing.

N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide

- Structure : Coumarin-derived analog with a ketone group.

- Crystal System : Triclinic (space group P1), linked via R₂²(10) and R₂²(18) hydrogen-bonded chains .

N-(Adamantan-2-yl)cyclohexanecarboxamide (26e)

Substituent Effects on Physicochemical Properties

Key Observations :

- Aromatic substituents (e.g., naphthalenyl, chlorophenyl) reduce solubility but enhance π-π stacking interactions.

- Alkyl chains (e.g., heptan-4-yl) improve solubility in non-polar solvents.

Copper-Catalyzed Alkylation

- Example : N-(Heptan-4-yl)cyclohexanecarboxamide synthesized via photoinduced Cu catalysis (66% yield) .

- Applicability : This method is effective for secondary alkyl halides but may require optimization for aromatic substrates.

Thiourea Derivatives

- Example : H2L9 synthesized via condensation of cyclohexanecarboxamide with aryl isothiocyanates .

- Limitation : The target compound’s amide linkage may necessitate alternative routes, such as carbodiimide-mediated coupling.

5-HT1A Receptor Ligands

- 18F-Mefway and 18F-FCWAY : Cyclohexanecarboxamide derivatives used in PET imaging. Substituents like methoxyphenylpiperazine dictate receptor binding affinity .

Antituberculosis Agents

- N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide: Demonstrates that m-amidophenol derivatives exhibit antimycobacterial activity .

- Key Insight : Introduction of hydroxyl or electron-withdrawing groups (e.g., Cl in ) could modulate the target compound’s bioactivity.

Biological Activity

N-(3-Cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{20}H_{28}N_{2}O

- Molecular Weight : 328.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression, particularly targeting the VEGFR-2 pathway, which is crucial for angiogenesis.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves:

- Inhibition of Cell Proliferation : Studies show that it effectively reduces cell viability in colorectal adenocarcinoma (DLD1), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cell lines.

- Induction of Apoptosis : Flow cytometry analyses reveal that treatment with this compound leads to increased apoptotic cell populations, suggesting its potential as an anticancer agent.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DLD1 | 12.5 | Inhibition of VEGFR-2 |

| HeLa | 8.3 | Induction of apoptosis |

| HepG2 | 15.0 | Cell cycle arrest at G2/M |

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity through molecular docking and cytotoxicity assays. The findings demonstrated that the compound binds effectively to the VEGFR-2 site, comparable to known inhibitors like sorafenib, confirming its potential as a therapeutic agent against cancer.

Study 2: In Vivo Efficacy

In vivo studies on murine models have shown promising results where administration of this compound resulted in reduced tumor growth and enhanced survival rates. These studies further elucidate the compound's role in modulating angiogenesis and tumor microenvironment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.